1,3-Benzenedimethanol
Overview
Description
1,3-Benzenedimethanol, also known as m-xylene-α,α’-diol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It consists of a benzene ring substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is a white crystalline solid that is soluble in water and has a melting point of 56-60°C .
Scientific Research Applications
1,3-Benzenedimethanol has several scientific research applications:
Polymer Synthesis: It is used in the synthesis of cross-linked poly(orthocarbonate)s, which are valuable in the production of advanced materials with unique properties.
Fullerene Derivatives: It is employed in the synthesis of mixed-tethered systems required for the preparation of fullerene derivatives, which have applications in nanotechnology and materials science.
Non-Linear Optical Materials: The compound is used in the development of non-linear optical materials for applications in photonics and optoelectronics.
Safety and Hazards
Preparation Methods
1,3-Benzenedimethanol can be synthesized through several methods:
Reduction of 1,3-Bis(chloromethyl)benzene: This method involves the reduction of 1,3-bis(chloromethyl)benzene using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Hydrogenation of 1,3-Benzenedicarboxylic Acid: Another method involves the hydrogenation of 1,3-benzenedicarboxylic acid or its esters in the presence of a catalyst to produce this compound.
Industrial production methods typically involve the reduction of 1,3-bis(chloromethyl)benzene due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3-Benzenedimethanol undergoes various chemical reactions, including:
Esterification: The hydroxymethyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst such as sulfuric acid (H2SO4).
The major products formed from these reactions include 1,3-benzenedicarboxylic acid, esters, and substituted derivatives.
Mechanism of Action
The mechanism of action of 1,3-benzenedimethanol primarily involves its reactivity due to the presence of hydroxymethyl groups. These groups can participate in various chemical reactions, such as oxidation, esterification, and substitution, enabling the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Benzenedimethanol can be compared with other similar compounds, such as:
1,2-Benzenedimethanol: This compound has hydroxymethyl groups at the 1 and 2 positions of the benzene ring.
1,4-Benzenedimethanol: With hydroxymethyl groups at the 1 and 4 positions, this compound also shows similar reactivity but is used in different applications due to its distinct structural properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in polymer synthesis and materials science.
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMLORGQOFONNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060815 | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-18-6 | |
Record name | 1,3-Benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-xylene-α,α'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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